A Comprehensive Guide to the Structural Characterization and Elucidation of Rosuvastatin EP Impurity A
A Comprehensive Guide to the Structural Characterization and Elucidation of Rosuvastatin EP Impurity A
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality
Rosuvastatin, a widely prescribed HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular events.[1][] The therapeutic success and safety of any active pharmaceutical ingredient (API) like Rosuvastatin are intrinsically linked to its purity. During synthesis, storage, or degradation, various related substances, or impurities, can emerge.[1] These impurities, even in trace amounts, can potentially impact the drug's efficacy, stability, and safety profile. Therefore, rigorous identification, characterization, and control of impurities are mandated by global regulatory bodies, including the European Pharmacopoeia (EP), to ensure patient safety and product quality.[1]
This in-depth technical guide focuses on a specific known impurity, Rosuvastatin EP Impurity A. We will delve into the multifaceted process of its structural characterization and elucidation, providing not just the 'what' but the critical 'why' behind the analytical strategies employed. This guide is intended for researchers, scientists, and drug development professionals engaged in the quality control and analytical development of Rosuvastatin.
Understanding Rosuvastatin EP Impurity A: Identity and Significance
Rosuvastatin EP Impurity A is a known related substance of Rosuvastatin. Its systematic chemical name is (3R,5S,6E)-7-[4-(4-Fluorophenyl)-2-[amino]-6-(1-methylethyl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid.[3] It is also recognized by other names such as Rosuvastatin USP Related Compound A.[3][4] The European Pharmacopoeia monograph for Rosuvastatin sets a specific limit for this impurity, highlighting the regulatory importance of its monitoring and control.[5]
| Identifier | Information | Source(s) |
| Chemical Name | (3R,5S,6E)-7-[4-(4-Fluorophenyl)-2-[amino]-6-(1-methylethyl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | [3] |
| Synonym | Rosuvastatin USP Related Compound A | [3][4] |
| CAS Number | 1714147-47-3 (Calcium Salt), 1714147-50-8 (Sodium Salt), 1715120-13-0 (Free Acid) | [6] |
| Molecular Formula | C25H33FN3O7S | [7] |
| Molecular Weight | 538.61 g/mol (Calcium Salt) | [7] |
The presence of Impurity A is often a result of the synthetic route employed in the manufacture of Rosuvastatin.[8][9] A study has described a 6-step synthesis of this impurity, which can be used to generate a reference standard for analytical purposes.[8] Understanding its structure is paramount for developing specific analytical methods to detect and quantify it accurately.
A Multi-Pronged Approach to Structural Elucidation
The definitive structural elucidation of a pharmaceutical impurity is rarely achieved through a single analytical technique. Instead, a synergistic combination of chromatographic and spectroscopic methods is employed. This "orthogonal" approach provides a self-validating system, where data from one technique corroborates the findings of another, leading to an unambiguous structural assignment.
Below is a diagram illustrating the typical workflow for the characterization of an impurity like Rosuvastatin EP Impurity A.
Sources
- 1. Blog Details [chemicea.com]
- 3. Rosuvastatin EP Impurity A | 1714147-50-8 [chemicea.com]
- 4. Rosuvastatin EP Impurity A (Sodium salt) | 1714147-50-8 | SynZeal [synzeal.com]
- 5. scribd.com [scribd.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Rosuvastatin EP Impurity A [saitraders.co.in]
- 8. Synthesis and characterization of Rosuvastatin calcium impurity A; a HMG-CoA reductase inhibitor [agris.fao.org]
- 9. researchgate.net [researchgate.net]
